
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as EPCQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPCQ is a heterocyclic compound that contains a quinoline ring and a piperidine ring. The compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
作用机制
The mechanism of action of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood. However, studies have shown that the compound exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. The compound has also been shown to modulate the activity of various receptors, including dopamine, serotonin, and adenosine receptors.
Biochemical and Physiological Effects:
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate neurotransmitter release in the brain. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its biological effects have been extensively studied. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also exhibits a wide range of biological activities, which makes it a versatile tool for studying various molecular targets. However, 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also has some limitations for use in lab experiments. The compound has low solubility in water, which may limit its use in certain assays. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also exhibits some toxicity, which may limit its use in certain cell-based assays.
未来方向
There are several future directions for research on 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one. One area of research is the development of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one derivatives with improved solubility and bioavailability. Another area of research is the identification of new molecular targets for 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, which may lead to the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.
合成方法
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer reaction, and the Bischler-Napieralski reaction. The most commonly used method for synthesizing 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is the Pictet-Spengler reaction. This method involves the condensation of 2-ethylpiperidine-1-carboxylic acid with 2-aminoacetophenone in the presence of a Lewis acid catalyst, such as trifluoroacetic acid. The resulting product is then reduced using a reducing agent, such as sodium borohydride, to obtain 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.
科学研究应用
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-14-5-3-4-10-19(14)17(21)13-6-8-15-12(11-13)7-9-16(20)18-15/h6,8,11,14H,2-5,7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIIYSUJKWOVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)

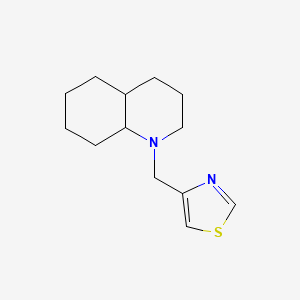
![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)

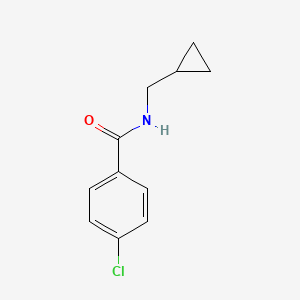
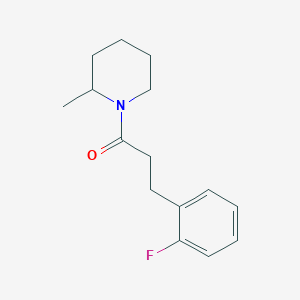
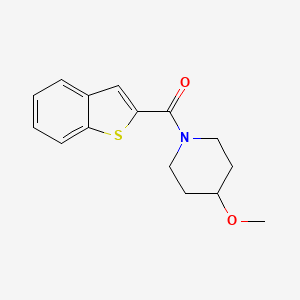

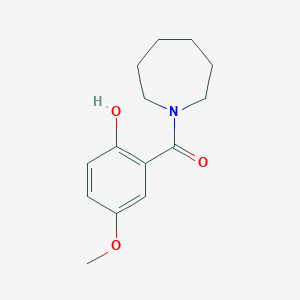

![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)